molecular formula C23H12Cl2N2O7 B341858 2-(3-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(3-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B341858
M. Wt: 499.3 g/mol
InChI Key: KVAQTGURRIKCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of phthalimide derivatives

Preparation Methods

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be achieved through a multi-step process involving the condensation of isatoic anhydride, aldehydes, and amines. One efficient method involves the use of acetic acid under reflux conditions to promote the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in cellular processes and pathways, contributing to its potential therapeutic effects.

Properties

Molecular Formula

C23H12Cl2N2O7

Molecular Weight

499.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H12Cl2N2O7/c24-17-5-2-6-18(20(17)25)26-21(29)15-8-7-13(10-16(15)22(26)30)23(31)34-11-19(28)12-3-1-4-14(9-12)27(32)33/h1-10H,11H2

InChI Key

KVAQTGURRIKCRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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